molecular formula C7H14ClNO4 B050763 Diethyl aminomalonate hydrochloride CAS No. 13433-00-6

Diethyl aminomalonate hydrochloride

Cat. No. B050763
CAS RN: 13433-00-6
M. Wt: 211.64 g/mol
InChI Key: GLFVNTDRBTZJIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl aminomalonate hydrochloride can be synthesized through reactions involving diethyl N-Boc-iminomalonate, which reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates. This approach demonstrates the compound's utility as a stable and highly reactive electrophilic glycine equivalent in synthesis processes (Calí & Begtrup, 2004).

Molecular Structure Analysis

The molecular structure of diethyl aminomalonate hydrochloride and its derivatives has been analyzed through various synthetic routes and reactions. For instance, Schiff-base template synthesis involving diethylmalonate has been used to construct tetra-aza macrocycles, indicating the compound's capacity to act as an efficient locking fragment in molecular architecture (Fabbrizzi et al., 1996).

Chemical Reactions and Properties

Diethyl aminomalonate hydrochloride undergoes various chemical reactions, such as the formation of azomethine ylids leading to pyrrolidine derivatives or tetraethyl methylenebisaminomalonate under specific conditions. These reactions highlight the compound's reactivity and the formation of diverse structures (Husinec, Savić, & Porter, 1988).

Scientific Research Applications

  • Synthesis of Arylglycines : Diethyl N-Boc-iminomalonate, derived from diethyl aminomalonate hydrochloride, is used in the synthesis of arylglycines. This involves a reaction with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines (Calí & Begtrup, 2004).

  • Synthesis of Leucine : Diethyl aminomalonate hydrochloride serves as a starting material for synthesizing racemic leucine hydrochloride. The amino group of diethyl aminomalonate hydrochloride is first protected, followed by several chemical transformations to yield leucine (Shi Xiao-xin, 2010).

  • Synthesis of Favipiravir : Favipiravir, an antiviral drug, is synthesized starting from diethyl aminomalonate hydrochloride. The process includes steps like ammonolysis, cyclization, bromination, chlorination, dehydration, and selective hydrolysis (W. Hua, 2014) and (Wang Wa, 2015).

  • Formation of Pyrrolidine Derivatives : Diethyl aminomalonate reacts with formaldehyde in the presence of dipolarophiles to form pyrrolidine derivatives. This reaction demonstrates the use of diethyl aminomalonate in generating azomethine ylids (Husinec, Savić & Porter, 1988).

  • Phosphorylation Reactions : Diethyl aminomalonate is involved in reactions with chloroethynylphosphonates to form new phosphorylated 2-arylaminomalonates. This demonstrates its role in nucleophilic substitution reactions (Egorova et al., 2016).

  • Synthesis of Bipyrroles and Pyrrolyl-Aminopyrones : A method for synthesizing bipyrroles and pyrrolyl-aminopyrones involves the use of diethyl aminomalonate hydrochloride and 2-(acylethynyl)pyrroles. This showcases its utility in complex organic synthesis (Gotsko et al., 2021).

  • Electrocatalytic Reduction : Diethyl aminomalonate can be produced by the electrocatalytic reduction of diethyl oximinomalonate. This illustrates its use in green chemistry methodologies (Chu et al., 2008).

  • Synthesis of β-(sec-Amino)alanines : Diethyl aminomalonate is used in the synthesis of β-(sec-amino)alanines by acid hydrolysis of its derivatives, demonstrating its versatility in amino acid synthesis (Abe, Fujisaki & Sumoto, 1998).

Safety And Hazards

Diethyl aminomalonate hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to ingest or breathe vapours/dust .

Future Directions

While specific future directions for Diethyl aminomalonate hydrochloride are not available, it continues to be used as a pharmaceutical intermediate , suggesting ongoing relevance in the field of pharmaceutical research and development.

properties

IUPAC Name

diethyl 2-aminopropanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFVNTDRBTZJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6829-40-9 (Parent)
Record name Diethyl aminomalonate hydrochloride
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DSSTOX Substance ID

DTXSID50158646
Record name Diethyl aminomalonate hydrochloride
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl aminomalonate hydrochloride

CAS RN

13433-00-6
Record name Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1)
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Record name Diethyl aminomalonate hydrochloride
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Record name 13433-00-6
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Record name Diethyl aminomalonate hydrochloride
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Record name Diethyl aminomalonate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
MD Gotsko, IV Saliy, LN Sobenina, IA Ushakov… - …, 2022 - thieme-connect.com
… method for the synthesis of 1H,1′H-2,3′-bipyrroles (up to 72% yield) by the cyclocondensation of easily available 2-(acylethynyl)pyrroles with diethyl aminomalonate hydrochloride …
Number of citations: 2 www.thieme-connect.com
N ABE, F FUJISAKI, K SUMOT - jlc.jst.go.jp
… 1 in Chart 2) and gave a mixture of the aminointermediate 4a, l-piperidinemethanol hydrochloride (5), and diethyl aminomalonate hydrochloride (6) (4a:5:6= l : l :1)” (Eq. 2 in Chart 2), …
Number of citations: 0 jlc.jst.go.jp
N Abe, F Fujisaki, K Sumoto - Chemical and pharmaceutical bulletin, 1998 - jstage.jst.go.jp
… 1 in Chart 2) and gave a mixture of the aminointermediate 43, l-piperidinemethanol hydrochloride (5), and diethyl aminomalonate hydrochloride (6) (4a:5:6= l : l :l)3’ (Eq. 2 in Chart 2), …
Number of citations: 13 www.jstage.jst.go.jp
JW Thanassi, JS Fruton - Biochemistry, 1962 - ACS Publications
… of synthesis found to be the most convenientinvolved the cleavage of the readily available diethyl formamidomalonate with HC1 in ethanol to yield diethyl aminomalonate hydrochloride, …
Number of citations: 43 pubs.acs.org
PV Prasad, M Shanker, A Venkanna… - Synthetic …, 2018 - Taylor & Francis
… diethyl aminomalonate hydrochloride. The reaction of 1a with diethyl aminomalonate hydrochloride … , 1b reacted with diethyl aminomalonate hydrochloride also delivered the expected …
Number of citations: 4 www.tandfonline.com
CM Blazey, CH Heathcock - The Journal of Organic Chemistry, 2002 - ACS Publications
… Commercial diethyl aminomalonate hydrochloride was converted to its free amine by stirring in ethanol with excess potassium carbonate for about 1 h. The solids were then filtered and …
Number of citations: 18 pubs.acs.org
WH Hartung, JHR Beaujon, G Cocolas - Organic Syntheses, 2003 - Wiley Online Library
Diethyl aminomalonate hydrochloride reactant: 50 g. of diethyl malonate product: diethyl aminomalonate hydrochloride
Number of citations: 0 onlinelibrary.wiley.com
HM Butt, S Wei, Y Wang, J Qu, B Wang - Tetrahedron Letters, 2021 - Elsevier
… developed by means of an intramolecular [3 + 2] cycloaddition process of in situ formed azomethine ylides from 2-cinnamoyl-2'-formyl biphenyl and diethyl aminomalonate hydrochloride…
Number of citations: 1 www.sciencedirect.com
LV Schirch, RA Slotter - Biochemistry, 1966 - ACS Publications
… X 10~2 m diethyl aminomalonate hydrochloride with pyridoxal A-methochloride gives a solution with absorption maxima at 340 and 450 ต. Under these conditions the spectrum is …
Number of citations: 54 pubs.acs.org
W Wang - Journal of International Pharmaceutical Research, 2015 - pesquisa.bvsalud.org
… The commercial available diethyl aminomalonate hydrochloride was selected as the starting material. The product of aminolysis was cyclized with glyoxal to yield 3-hydroxy-2-…
Number of citations: 3 pesquisa.bvsalud.org

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